molecular formula C14H13ClINO2S B14211766 6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline CAS No. 823802-39-7

6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline

Cat. No.: B14211766
CAS No.: 823802-39-7
M. Wt: 421.7 g/mol
InChI Key: XHDNGFFWKQUESM-UHFFFAOYSA-N
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Description

6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline is an organic compound characterized by the presence of a chloro-iodophenyl group attached to a sulfanyl group, which is further connected to a dimethoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)sulfanyl-2,3-dimethoxyaniline
  • 6-(4-Fluorophenyl)sulfanyl-2,3-dimethoxyaniline
  • 6-(4-Methylphenyl)sulfanyl-2,3-dimethoxyaniline

Uniqueness

6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline is unique due to the presence of both chloro and iodo substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

823802-39-7

Molecular Formula

C14H13ClINO2S

Molecular Weight

421.7 g/mol

IUPAC Name

6-(4-chloro-2-iodophenyl)sulfanyl-2,3-dimethoxyaniline

InChI

InChI=1S/C14H13ClINO2S/c1-18-10-4-6-12(13(17)14(10)19-2)20-11-5-3-8(15)7-9(11)16/h3-7H,17H2,1-2H3

InChI Key

XHDNGFFWKQUESM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)SC2=C(C=C(C=C2)Cl)I)N)OC

Origin of Product

United States

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